molecular formula C8H7BrClNO B1266498 2-Bromo-n-(4-chlorophenyl)acetamide CAS No. 5343-64-6

2-Bromo-n-(4-chlorophenyl)acetamide

Cat. No.: B1266498
CAS No.: 5343-64-6
M. Wt: 248.5 g/mol
InChI Key: YSTUPBOIUOUMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-n-(4-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-bromo-4-chlorophenyl group

Biochemical Analysis

Biochemical Properties

2-Bromo-n-(4-chlorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as growth and differentiation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have demonstrated that the compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to reduced efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exert therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via renal and hepatic routes . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

4-chloroaniline+bromoacetyl bromideThis compound\text{4-chloroaniline} + \text{bromoacetyl bromide} \rightarrow \text{this compound} 4-chloroaniline+bromoacetyl bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of 2-amino-n-(4-chlorophenyl)acetamide.

    Oxidation: Formation of 2-bromo-4-chlorobenzoic acid.

Scientific Research Applications

2-Bromo-n-(4-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and chlorine atoms enhance its binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloroacetophenone
  • 4-Bromo-2-chloroacetanilide
  • 2-Bromo-n-(4-bromophenyl)acetamide

Uniqueness

2-Bromo-n-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl ring enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUPBOIUOUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968100
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5343-64-6
Record name 5343-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5 g 4-Chloro-phenylamine and 1.5 mL pyridine in 30 mL toluene, 8 g bromo-acetyl bromide dissolved in 10 mL toluene were added dropwise under ice cooling. After 2 h the precipitate was isolated by filtration and recrystallized from toluene to yield a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-n-(4-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-n-(4-chlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-n-(4-chlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-n-(4-chlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-n-(4-chlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-n-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.